Benzene, 1-(bromoethynyl)-4-methyl-

Übersicht

Beschreibung

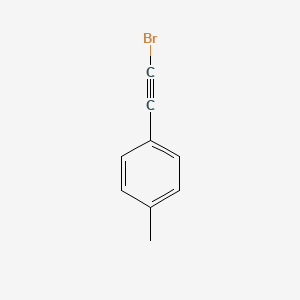

Benzene, 1-(bromoethynyl)-4-methyl- is an organic compound with the molecular formula C9H7Br. It is a derivative of benzene, where a bromoethynyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromoethynyl)-4-methyl- can be achieved through several methods. One common method involves the bromination of phenylacetylene. The reaction typically involves the addition of bromine to phenylacetylene in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ice and water to control the temperature and prevent side reactions. The product is then purified through distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, 1-(bromoethynyl)-4-methyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The triple bond in the bromoethynyl group can undergo addition reactions with electrophiles, leading to the formation of new compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Electrophilic Addition: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) in the presence of a catalyst.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Major Products Formed:

Substitution Reactions: Formation of substituted benzene derivatives.

Addition Reactions: Formation of dihaloalkanes or other addition products.

Oxidation and Reduction Reactions: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(bromoethynyl)-4-methyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzene, 1-(bromoethynyl)-4-methyl- involves its interaction with various molecular targets. The bromoethynyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles, leading to the formation of substituted products .

Vergleich Mit ähnlichen Verbindungen

Benzene, 1-bromo-4-methyl-: Similar structure but lacks the ethynyl group.

Benzene, 1-(bromoethynyl)-: Similar structure but lacks the methyl group.

Benzene, 1-(chloroethynyl)-4-methyl-: Similar structure but with a chloroethynyl group instead of a bromoethynyl group.

Uniqueness: Benzene, 1-(bromoethynyl)-4-methyl- is unique due to the presence of both the bromoethynyl and methyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Biologische Aktivität

Benzene, 1-(bromoethynyl)-4-methyl- (C9H7Br) is a brominated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

- Molecular Formula : C9H7Br

- Molecular Weight : 197.06 g/mol

- Structure : The compound features a bromine atom attached to an ethynyl group on a methyl-substituted benzene ring.

Benzene, 1-(bromoethynyl)-4-methyl- primarily acts through electrophilic aromatic substitution reactions. The bromine atom enhances the electrophilicity of the benzene ring, facilitating interactions with nucleophiles such as proteins and nucleic acids. This interaction can lead to:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to enzyme inhibition or activation.

- Oxidative Stress Induction : It may generate reactive oxygen species (ROS), which can modulate cellular functions and gene expression.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of brominated compounds similar to Benzene, 1-(bromoethynyl)-4-methyl-. For instance, derivatives of brominated benzene have shown significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Benzene, 1-(bromoethynyl)-4-methyl- | Antibacterial | E. coli | |

| 4-Methylbenzene derivatives | Antifungal | Candida spp. |

Cytotoxicity and Toxicological Studies

The cytotoxic effects of Benzene, 1-(bromoethynyl)-4-methyl- have been investigated in various in vitro models. Research indicates that at higher concentrations, the compound can induce cell death through mechanisms such as apoptosis and necrosis.

- Dose-Dependent Effects : Studies demonstrate that low doses may have minimal effects, while higher doses lead to significant cytotoxicity in various cell lines.

| Concentration (µM) | Cell Viability (%) | Assay Type |

|---|---|---|

| 10 | 90 | MTT Assay |

| 50 | 60 | MTT Assay |

| 100 | 30 | MTT Assay |

Pharmacokinetics

The pharmacokinetic profile of Benzene, 1-(bromoethynyl)-4-methyl- suggests low water solubility and potential for bioaccumulation. It is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit their own biological activities.

Case Studies

- Antibacterial Activity : A study conducted on a series of brominated benzene derivatives found that Benzene, 1-(bromoethynyl)-4-methyl- exhibited significant antibacterial activity against Gram-negative bacteria such as E. coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies involving cancer cell lines demonstrated that Benzene, 1-(bromoethynyl)-4-methyl- induced apoptosis in a dose-dependent manner. The mechanism was linked to oxidative stress and mitochondrial dysfunction .

- Environmental Impact : Research assessing the environmental toxicity of halogenated compounds indicated that Benzene, 1-(bromoethynyl)-4-methyl- could pose risks to aquatic life due to its persistence and bioaccumulation potential .

Eigenschaften

IUPAC Name |

1-(2-bromoethynyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINBRILTVYGCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348730 | |

| Record name | benzene, 1-(bromoethynyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33491-05-3 | |

| Record name | benzene, 1-(bromoethynyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.